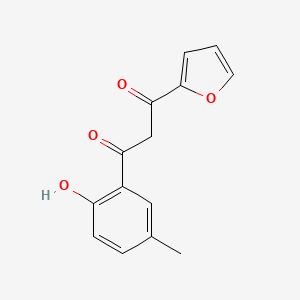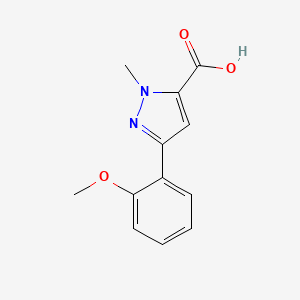
3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Methoxyphenyl)propionic acid” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 . It’s also known by other names such as o-Methoxyhydrocinnamic acid, 2-Methoxyhydrocinnamic acid, and Benzenepropanoic acid, 2-methoxy .
Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyphenyl)propionic acid” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(2-Methoxyphenyl)propionic acid” include a molecular weight of 180.2005 . More detailed properties could not be found.Applications De Recherche Scientifique
Nonlinear Optical Properties
A study on a closely related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlights its potential in nonlinear optical applications due to the small energy gap between its frontier molecular orbitals. This property is crucial for materials used in optical switches, modulators, and other photonics applications (Ö. Tamer et al., 2015).
Molecular Conformation and Crystal Structure
The synthesis and structural analysis of compounds like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid have provided insights into the regiospecificity of these molecules and their crystal packing, which is crucial for understanding their chemical reactivity and potential applications in materials science (Isuru R. Kumarasinghe et al., 2009).
Cytotoxicity and Bioactivity
Research on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives has revealed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in developing new anticancer agents (Ashraf S. Hassan et al., 2014).
Hydrogen Bonding and Framework Structures
The study of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and related derivatives has contributed to understanding hydrogen bonding and framework structures in solid-state chemistry, which is important for the design of molecular materials with specific properties (Asma et al., 2018).
Electrochemical Studies
Polarographic studies on derivatives like 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole in various solvent mixtures have provided valuable information on their reduction mechanisms and acid-base equilibria, which is essential for understanding their behavior in electrochemical applications (C. K. Seth et al., 1981).
Safety and Hazards
The safety data sheet for “3-(2-Methoxyphenyl)propionic acid” suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It’s also recommended to avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
5-(2-methoxyphenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-10(12(15)16)7-9(13-14)8-5-3-4-6-11(8)17-2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRJMGRQVWMWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
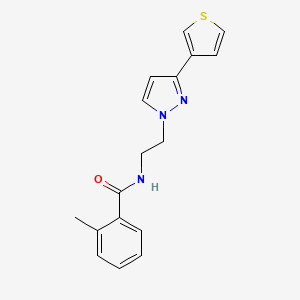
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2663579.png)
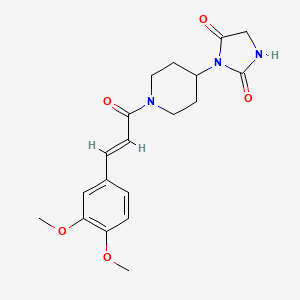
![ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2663585.png)
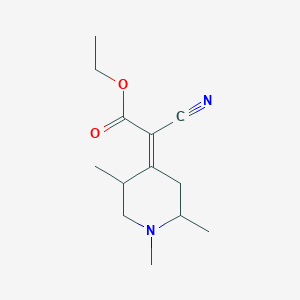
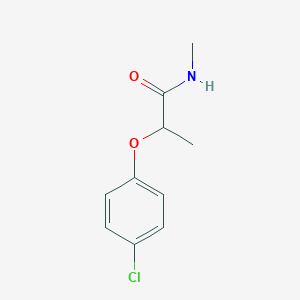
![4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2663588.png)


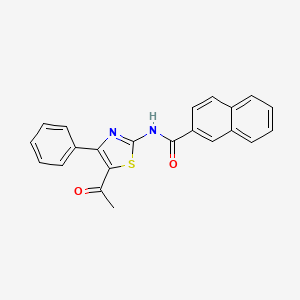
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2663594.png)
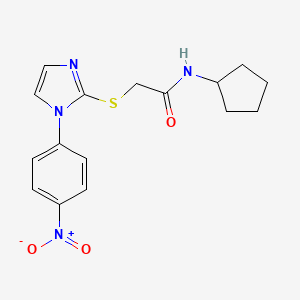
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2663598.png)
